molecular formula C11H15ClN2O2 B1428168 N-phenylmorpholine-2-carboxamide hydrochloride CAS No. 1229627-52-4

N-phenylmorpholine-2-carboxamide hydrochloride

Cat. No.: B1428168
CAS No.: 1229627-52-4
M. Wt: 242.7 g/mol
InChI Key: ZWNNIEXKCHKUQX-UHFFFAOYSA-N
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Description

N-phenylmorpholine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine-2-carboxylic acidphenylamide hydrochloride typically involves the reaction of morpholine derivatives with phenyl isocyanate under controlled conditions. The process may include steps such as coupling, cyclization, and reduction reactions . For instance, amino alcohols and α-haloacid chlorides can be used as starting materials, undergoing a sequence of reactions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as solid-phase synthesis and photochemical protocols have been explored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-phenylmorpholine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of morpholine-2-carboxylic acidphenylamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to morpholine-2-carboxylic acidphenylamide hydrochloride include:

Uniqueness

N-phenylmorpholine-2-carboxamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other morpholine derivatives.

Properties

IUPAC Name

N-phenylmorpholine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(10-8-12-6-7-15-10)13-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNNIEXKCHKUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(=O)NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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